molecular formula C19H19F3N2O4 B2420789 6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethoxy)benzyl)nicotinamide CAS No. 1903272-40-1

6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethoxy)benzyl)nicotinamide

Cat. No.: B2420789
CAS No.: 1903272-40-1
M. Wt: 396.366
InChI Key: WLNGCBSFBBGBRQ-UHFFFAOYSA-N
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Description

6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethoxy)benzyl)nicotinamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. The compound's structure, featuring a nicotinamide core, a tetrahydro-2H-pyran-4-yl ether moiety, and a 2-(trifluoromethoxy)benzyl group, suggests potential for interaction with various biological targets. Researchers are investigating this molecule as a potential modulator for enzymes or receptors, though its specific mechanism of action and primary research applications are still under characterization. This compound is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

6-(oxan-4-yloxy)-N-[[2-(trifluoromethoxy)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O4/c20-19(21,22)28-16-4-2-1-3-13(16)11-24-18(25)14-5-6-17(23-12-14)27-15-7-9-26-10-8-15/h1-6,12,15H,7-11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNGCBSFBBGBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=C2)C(=O)NCC3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route A: Sequential Etherification and Amidation

This route prioritizes early introduction of the tetrahydro-2H-pyran-4-yloxy group followed by amide coupling.

Step 1: Synthesis of 6-((Tetrahydro-2H-Pyran-4-Yl)Oxy)Nicotinic Acid

  • Starting material : 6-Hydroxynicotinic acid.
  • Etherification : React with tetrahydro-2H-pyran-4-ol under Mitsunobu conditions (DIAD, triphenylphosphine) in THF at 0–25°C for 12–24 hours.
    $$
    \text{Yield}: 72-85\%\quad \text{Purity}: >95\%\ (\text{by HPLC})
    $$
  • Mechanism : Mitsunobu reaction facilitates SN2 displacement, forming the ether bond with retention of configuration.

Step 2: Activation and Amide Coupling

  • Activation : Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at reflux.
  • Coupling : React with 2-(trifluoromethoxy)benzylamine in the presence of triethylamine (TEA) as a base in DCM at 0°C to room temperature.
    $$
    \text{Yield}: 68-78\%\quad \text{Purification}: \text{Column chromatography (SiO₂, ethyl acetate/hexane)}
    $$

Advantages :

  • High regioselectivity in ether formation.
  • Avoids side reactions at the amide position during earlier steps.

Disadvantages :

  • Acid chloride formation requires careful handling of corrosive reagents.

Route B: Late-Stage Etherification

This approach delays etherification until after amide bond formation, potentially simplifying purification.

Step 1: Synthesis of N-(2-(Trifluoromethoxy)Benzyl)Nicotinamide

  • Starting material : Nicotinic acid.
  • Amidation : Direct coupling with 2-(trifluoromethoxy)benzylamine using EDCl/HOBt in DMF at 25°C for 24 hours.
    $$
    \text{Yield}: 80-88\%\quad \text{Purity}: 92-95\%\ (\text{by }^{1}\text{H NMR})
    $$

Step 2: Oxyfunctionalization at the 6-Position

  • Bromination : Introduce a bromine at the 6-position using NBS (N-bromosuccinimide) in acetonitrile under radical initiation (AIBN).
  • Etherification : Substitute bromide with tetrahydro-2H-pyran-4-ol via SNAr (nucleophilic aromatic substitution) using K₂CO₃ in DMF at 80°C.
    $$
    \text{Yield}: 65-70\%\quad \text{Purification}: \text{Recrystallization (ethanol/water)}
    $$

Advantages :

  • Avoids Mitsunobu reagents, reducing cost.
  • Bromine acts as a good leaving group for SNAr.

Disadvantages :

  • Lower yields in bromination due to competing side reactions.

Route C: Convergent Synthesis

A modular strategy involving pre-functionalized fragments combined in a final coupling step.

Fragment 1: 6-((Tetrahydro-2H-Pyran-4-Yl)Oxy)Nicotinic Acid

  • Synthesized as in Route A, Step 1.

Fragment 2: 2-(Trifluoromethoxy)Benzylamine

  • Commercial availability or synthesized via reduction of 2-(trifluoromethoxy)benzonitrile with LiAlH₄.

Convergent Coupling

  • Use peptide coupling agents (HATU, DIPEA) in DMF at 0°C to room temperature.
    $$
    \text{Yield}: 75-82\%\quad \text{Purification}: \text{Preparative HPLC}
    $$

Advantages :

  • Enables parallel synthesis of fragments.
  • High purity due to final-stage purification.

Disadvantages :

  • Costly coupling reagents.

Comparative Analysis of Synthetic Routes

Parameter Route A Route B Route C
Overall Yield (%) 50-60 45-55 60-70
Purification Complexity Moderate High Low
Scalability High Moderate High
Cost Efficiency Moderate High Low
  • Route A is favored for industrial scalability due to robust Mitsunobu conditions.
  • Route C offers superior yields but requires expensive coupling agents.
  • Route B suffers from lower yields but avoids specialized reagents.

Critical Reaction Optimization

Etherification Conditions

  • Mitsunobu vs. SNAr : Mitsunobu achieves higher regioselectivity (>95%) compared to SNAr (80-85%) but requires stoichiometric phosphine.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance SNAr rates but complicate purification.

Amide Coupling Agents

  • EDCl/HOBt : Cost-effective but prone to racemization.
  • HATU : Superior activation with minimal side products, ideal for sterically hindered amines.

Chemical Reactions Analysis

6-((Tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethoxy)benzyl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethoxybenzyl group can undergo nucleophilic substitution reactions, where the trifluoromethoxy group is replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. .

Scientific Research Applications

The biological activity of 6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethoxy)benzyl)nicotinamide is attributed to its interactions with multiple biological targets:

1. Enzyme Inhibition:
Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, particularly nicotinamide adenine dinucleotide (NAD)-dependent enzymes. This inhibition could have implications for metabolic disorders.

2. Receptor Binding:
The compound may interact with specific receptors, influencing signaling pathways related to cell proliferation and apoptosis. This suggests potential applications in cancer therapy.

3. Anti-inflammatory Effects:
Research indicates that similar compounds exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Case Studies

Several studies have explored the biological effects and therapeutic potential of this compound:

1. In Vitro Studies:
Research on cell lines has shown that compounds with similar structures can inhibit cell proliferation in cancer models. For example, a study found that a related nicotinamide derivative inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.

2. Animal Models:
In vivo studies using mouse models demonstrated that similar compounds could reduce tumor growth rates when administered orally, suggesting potential therapeutic applications in oncology.

3. Pharmacokinetics:
Studies have indicated favorable pharmacokinetic profiles for related compounds, including good oral bioavailability and metabolic stability, which are critical for therapeutic efficacy.

Mechanism of Action

The mechanism of action of 6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethoxy)benzyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules .

Comparison with Similar Compounds

6-((Tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethoxy)benzyl)nicotinamide can be compared with other similar compounds, such as:

Biological Activity

The compound 6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethoxy)benzyl)nicotinamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a tetrahydropyran moiety and a trifluoromethoxy group attached to a benzyl and nicotinamide backbone. Its molecular formula is C18H20F3N2O3, with a molecular weight of 364.36 g/mol. The structural features suggest potential interactions with biological targets, particularly in the central nervous system (CNS).

The biological activity of this compound is hypothesized to involve modulation of neurotransmitter systems, particularly those related to dopaminergic and serotonergic pathways. The trifluoromethoxy group may enhance lipophilicity, facilitating blood-brain barrier penetration, which is crucial for CNS-targeted therapies.

Antidepressant and Anxiolytic Effects

Recent studies have indicated that compounds with similar structural motifs exhibit significant antidepressant and anxiolytic activities. For instance, a series of tetrahydropyran derivatives demonstrated dual CNS stimulant and depressant effects in animal models, suggesting that the compound may also possess similar properties .

Antioxidant Activity

Compounds containing nicotinamide structures have been reported to exhibit antioxidant properties, potentially reducing oxidative stress in neuronal tissues. This effect could be beneficial in neurodegenerative conditions where oxidative damage is prevalent.

Anti-inflammatory Properties

Preliminary data suggest that the compound may exhibit anti-inflammatory activity. Compounds with similar scaffolds have shown efficacy in reducing pro-inflammatory cytokine production, which could be relevant in conditions such as arthritis or other inflammatory diseases .

Study 1: CNS Stimulation and Depression

A pharmacological evaluation was conducted on a series of tetrahydropyran derivatives, revealing that some compounds induced both CNS stimulation and depression within the same animal models. This dual activity was assessed using various behavioral tests, indicating potential for treating mood disorders .

Study 2: Antioxidant Efficacy

In vitro assays demonstrated that related compounds significantly reduced reactive oxygen species (ROS) levels in neuronal cell cultures. This suggests that 6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethoxy)benzyl)nicotinamide may also confer neuroprotection through antioxidant mechanisms .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AntidepressantModerate
AnxiolyticSignificant
AntioxidantHigh
Anti-inflammatoryModerate

Q & A

Q. What are the critical steps and optimal conditions for synthesizing 6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethoxy)benzyl)nicotinamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:
  • Protection/deprotection steps : Use 3,4-dihydro-2H-pyran for hydroxyl group protection under acidic conditions (e.g., pyridinium p-toluenesulfonate) .
  • Coupling reactions : Amide bond formation via activating agents like HATU or EDC in anhydrous solvents (e.g., DCM or THF) under nitrogen .
  • Reduction steps : Employ lithium aluminum hydride (LAH) in THF at controlled temperatures (0–5°C) to avoid side reactions .
  • Key controls : Monitor reaction progress with TLC/HPLC and optimize yields by adjusting solvent polarity (e.g., ethanol for recrystallization) .

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., trifluoromethoxy benzyl protons at δ 4.5–5.0 ppm) and confirms stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₂₁H₂₂F₃N₂O₄: expected [M+H]⁺ = 435.1534) .
  • Chromatography : HPLC purity >95% ensures absence of unreacted intermediates .

Q. What functional groups dominate its reactivity?

  • Methodological Answer :
  • Nicotinamide core : Participates in hydrogen bonding and π-π stacking, critical for target binding .
  • Tetrahydro-2H-pyran-4-yloxy group : Ether linkage influences solubility and metabolic stability .
  • Trifluoromethoxy benzyl moiety : Enhances lipophilicity and resistance to oxidative degradation .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability without compromising yield?

  • Methodological Answer :
  • Stepwise optimization : Replace LAH with safer reductants (e.g., NaBH₄/I₂) and switch batch reactors to flow chemistry for exothermic reactions .
  • Solvent selection : Use greener solvents (e.g., cyclopentyl methyl ether) to improve safety and reduce purification steps .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Q. How should researchers address contradictory bioactivity data across cell-based assays?

  • Methodological Answer :
  • Assay standardization : Normalize cell viability protocols (e.g., ATP vs. MTT assays) and validate using positive controls (e.g., staurosporine) .
  • Metabolic interference testing : Evaluate compound stability in culture media (e.g., serum protein binding via LC-MS) .
  • Off-target profiling : Use kinome-wide screening to identify unintended interactions .

Q. What computational strategies predict binding modes with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., kinase domains) to prioritize binding poses .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water model) over 100 ns trajectories .
  • QSAR modeling : Corlate substituent effects (e.g., trifluoromethoxy position) with IC₅₀ values from published analogs .

Q. How does the compound’s stability vary under physiological conditions?

  • Methodological Answer :
  • pH-dependent degradation : Incubate in buffers (pH 1–9) and quantify degradation products via LC-MS/MS .
  • Light/heat stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Plasma stability : Assess half-life in human plasma using ultracentrifugation and protein precipitation .

Data Contradiction Analysis

Example : Discrepancies in IC₅₀ values between enzymatic and cell-based assays.

  • Resolution Strategy :
    • Enzyme purity : Verify recombinant protein activity (e.g., SDS-PAGE and kinetic assays) .
    • Membrane permeability : Measure intracellular concentrations via LC-MS after cell lysis .
    • Allosteric effects : Test compound binding to inactive vs. active conformations using SPR .

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